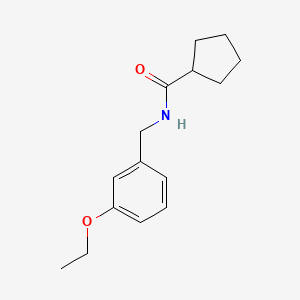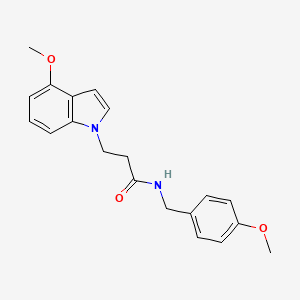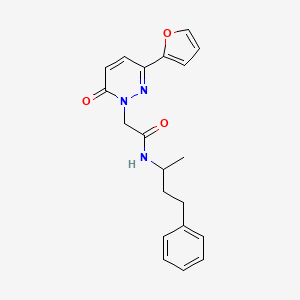
N-(3-ethoxybenzyl)cyclopentanecarboxamide
Vue d'ensemble
Description
N-(3-ethoxybenzyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
A study on PF-04971729, a compound structurally related to N-(3-ethoxybenzyl)cyclopentanecarboxamide, explores its pharmacokinetics and metabolism. PF-04971729 is a selective inhibitor of the sodium-dependent glucose cotransporter 2 and a clinical candidate for treating diabetes mellitus. The study highlights its low plasma clearance in rats and dogs, moderate to good oral bioavailability, and a metabolism profile involving monohydroxylation, O-deethylation, and glucuronidation without human-specific metabolites. This research could be relevant for understanding similar compounds' disposition and metabolic pathways (Kalgutkar et al., 2011).
Chemical Sensors
Research on a rhodamine-based compound demonstrates its application as a dual chemosensor for Zn2+ and Al3+ ions, highlighting the relevance of such compounds in detecting metal ions. This study might provide insight into how similar compounds could be designed or utilized in sensing applications or diagnostic assays (Roy et al., 2019).
Protecting Groups in Synthesis
The development of new carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), showcases the chemical utility of related compounds in organic synthesis. These protecting groups can be removed under mild conditions, offering a versatile tool for synthesizing complex molecules. This could suggest potential synthetic applications for this compound or related structures (Muranaka et al., 2011).
Antioxidant and Free Radical Scavenging
A study on capsaicin analogs, including N-(4-hydroxy-3-methoxybenzyl)acetamide, investigated their ability to act as antioxidants. By examining the stability of various radicals, this research contributes to understanding how structural features influence antioxidant activity. Insights from this study could be applied to exploring the antioxidant potential of structurally related compounds (Yancheva et al., 2020).
Glycoconjugate Labeling
A study on polar dibenzocyclooctynes for selective labeling of extracellular glycoconjugates demonstrates the application of chemical tools in biological research, particularly for studying cell surface molecules. This research may provide a foundation for using this compound derivatives in bioconjugation and cell biology studies (Friscourt et al., 2012).
Mécanisme D'action
Target of Action
AKOS021629248, also known as N-(3-ethoxybenzyl)cyclopentanecarboxamide or Z435520702, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of various metabolites across the mitochondrial outer membrane.
Mode of Action
As a VDAC inhibitor, AKOS021629248 reduces channel conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization .
Result of Action
The inhibition of VDAC by AKOS021629248 results in the prevention of cytochrome C release from mitochondria and apoptosis . This suggests that AKOS021629248 could potentially be used in the treatment of diseases where apoptosis plays a key role.
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-9-5-6-12(10-14)11-16-15(17)13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDRRRKMOUALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4502719.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B4502722.png)
![[4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide](/img/structure/B4502728.png)
![N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4502729.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4502739.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502756.png)
![ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B4502759.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4502763.png)
![2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B4502772.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4502784.png)
![trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4502809.png)
